molecular formula C13H9NO6 B11984947 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate

Cat. No.: B11984947
M. Wt: 275.21 g/mol
InChI Key: MZVPBUPUBDAXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is a compound belonging to the class of carbonyl-containing nitrofuransThe presence of both a nitrofuran and a carbonyl group in the molecule imparts unique chemical properties that can be exploited for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be esterified to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve nitration, esterification, and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects. The carbonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is unique due to the presence of both a phenylethyl group and a nitrofuran ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H9NO6

Molecular Weight

275.21 g/mol

IUPAC Name

phenacyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C13H9NO6/c15-10(9-4-2-1-3-5-9)8-19-13(16)11-6-7-12(20-11)14(17)18/h1-7H,8H2

InChI Key

MZVPBUPUBDAXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.